molecular formula C20H18N2OS B5464244 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No. B5464244
M. Wt: 334.4 g/mol
InChI Key: OIHCVXXZJIHZQS-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide, also known as MPCC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MPCC is a cyclopropanecarboxamide derivative that has been synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane. Upon binding of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide to the sigma-1 receptor, the receptor undergoes conformational changes that result in the modulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, particularly in the nervous system. It has been shown to modulate calcium signaling, which is important for neuronal function and plasticity. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has also been shown to modulate ion channel activity, including voltage-gated calcium channels and potassium channels. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has been shown to modulate neurotransmitter release, particularly of dopamine and glutamate, which are important for various physiological and pathological conditions, such as addiction and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This allows for specific modulation of sigma-1 receptor activity without affecting other cellular processes. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has been shown to have good pharmacokinetic properties, including good brain penetration and metabolic stability.
One of the limitations of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide in lab experiments is its relatively new status as a research tool. As such, there is limited information available on its potential side effects and long-term effects. Additionally, the high affinity of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide for the sigma-1 receptor may result in off-target effects, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as neurodegenerative diseases, addiction, and pain. Additionally, further studies are needed to elucidate the potential side effects and long-term effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide, particularly in preclinical and clinical settings. Finally, the development of new derivatives of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the development of new therapeutic agents for various conditions.

Synthesis Methods

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-phenyl-1,3-thiazol-2-amine with 2-chloro-5-methylbenzoic acid to form the intermediate 5-methyl-4-phenyl-1,3-thiazol-2-yl-2-chloro-5-methylbenzoic acid. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding carboxylic acid, which is then converted to the amide using cyclopropanecarbonyl chloride. The resulting compound is purified through recrystallization to obtain N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide in high yield.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has been used as a tool to study the role of sigma-1 receptors in various physiological and pathological conditions, such as neurodegenerative diseases, addiction, and pain.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-18(15-10-6-3-7-11-15)21-20(24-13)22-19(23)17-12-16(17)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHCVXXZJIHZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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